molecular formula C21H26N2O5S2 B11011053 N-[4-(cyclohexylsulfamoyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide

N-[4-(cyclohexylsulfamoyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11011053
M. Wt: 450.6 g/mol
InChI Key: SFZKBMOXSLRLJK-UHFFFAOYSA-N
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a sulfonyl group, and an acetamide group. Its molecular formula is C20H26N2O4S2, and it has a molecular weight of 422.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with cyclohexylamine to form the intermediate N-(4-aminophenyl)sulfonyl)cyclohexylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound can prevent the enzyme from functioning, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to its combination of cyclohexylamino and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C21H26N2O5S2/c1-16-7-11-19(12-8-16)29(25,26)15-21(24)22-17-9-13-20(14-10-17)30(27,28)23-18-5-3-2-4-6-18/h7-14,18,23H,2-6,15H2,1H3,(H,22,24)

InChI Key

SFZKBMOXSLRLJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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